2-(3,4-dimethoxyphenyl)-1H-pyrrole
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Overview
Description
2-(3,4-Dimethoxyphenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom The presence of the 3,4-dimethoxyphenyl group attached to the pyrrole ring imparts unique chemical and physical properties to the compound
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “2-(3,4-dimethoxyphenyl)-1H-pyrrole” would depend on its potential applications. For instance, if it shows promising biological activity, future research could focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in preclinical and clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of 3,4-dimethoxyphenylacetonitrile with an appropriate amine under acidic conditions. The reaction typically proceeds as follows:
Starting Material: 3,4-dimethoxyphenylacetonitrile
Reagent: Amine (e.g., aniline)
Catalyst: Acid (e.g., hydrochloric acid)
Reaction Conditions: Heating the mixture to reflux temperature for several hours
The reaction results in the formation of the pyrrole ring through a cyclization process, yielding this compound as the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of 2-(3,4-dimethoxyphenyl)-1H-pyrrolidine.
Substitution: Formation of halogenated or nitro-substituted pyrrole derivatives
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
3,4-Dimethoxyphenylacetonitrile: A precursor in the synthesis of 2-(3,4-dimethoxyphenyl)-1H-pyrrole.
3,4-Dimethoxyphenylpropionic acid: Another structurally related compound with distinct chemical properties
Uniqueness
This compound is unique due to its specific combination of the pyrrole ring and the 3,4-dimethoxyphenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-14-11-6-5-9(8-12(11)15-2)10-4-3-7-13-10/h3-8,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQHIXKEGPXGPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CN2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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